(2-Bromo-4,5-dimethylphenyl)methanol
Description
(2-Bromo-4,5-dimethylphenyl)methanol is a brominated aromatic alcohol characterized by a benzene ring substituted with a bromine atom at the 2-position, methyl groups at the 4- and 5-positions, and a hydroxymethyl (-CH₂OH) group at the benzylic position. The presence of the bromine atom enables participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the hydroxymethyl group offers sites for further functionalization, such as oxidation to aldehydes or conjugation via esterification .
Properties
IUPAC Name |
(2-bromo-4,5-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOZOFOSGSSLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4,5-dimethylphenyl)methanol typically involves the bromination of 4,5-dimethylphenylmethanol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve the use of a solvent like dichloromethane and maintaining the reaction mixture at a low temperature to control the reactivity of bromine.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-4,5-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-Bromo-4,5-dimethylbenzaldehyde or 2-Bromo-4,5-dimethylbenzoic acid.
Reduction: 4,5-Dimethylphenylmethanol.
Substitution: 2-Amino-4,5-dimethylphenylmethanol or 2-Thio-4,5-dimethylphenylmethanol.
Scientific Research Applications
(2-Bromo-4,5-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-4,5-dimethylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (2-bromo-4,5-dimethylphenyl)methanol can be contextualized by comparing it to analogs with variations in substituents, functional groups, or backbone frameworks. Key compounds for comparison include:
N-(2-Bromo-4,5-dimethylphenyl)acetamide
- Structure : Shares the 2-bromo-4,5-dimethylphenyl backbone but replaces the hydroxymethyl group with an acetamide (-NHCOCH₃) moiety.
- Properties :
- Melting Point : 164°C (indicative of high crystallinity due to hydrogen bonding in the amide group) .
- Reactivity : The acetamide group is hydrolytically stable under neutral conditions but can undergo acid/base-mediated hydrolysis to yield aniline derivatives.
- Applications : Used in medicinal chemistry as a precursor for analgesics or antipyretics, leveraging the acetamide pharmacophore .
(2-Bromo-4,5-dimethoxyphenyl)methanol
- Structure : Differs by replacing methyl groups with methoxy (-OCH₃) substituents at the 4- and 5-positions.
- Synthesis : Prepared via sodium borohydride reduction of 2-bromo-4,5-dimethoxybenzaldehyde .
- Reactivity : Methoxy groups are electron-donating, increasing the electron density of the aromatic ring and altering regioselectivity in electrophilic substitution reactions.
- Biological Relevance : Methoxy-substituted analogs are explored as acetylcholinesterase inhibitors for Alzheimer’s disease, suggesting that electronic effects of substituents critically influence bioactivity .
2-(2-Bromo-4,5-dimethylphenyl)-5-methylthiophene (1e)
- Structure : A thiophene ring linked to the 2-bromo-4,5-dimethylphenyl group via a C–C bond.
- Physical State : Colorless oil, contrasting with the solid or semi-solid nature of many benzyl alcohols .
- Applications : Used in materials science for thienylene bond formation via palladium-catalyzed C–H activation, highlighting the role of heterocycles in modulating electronic properties .
(2-Amino-3,5-dibromophenyl)methanol
- Structure: Features amino (-NH₂) and dibromo substitutions instead of dimethyl groups.
- Safety Profile: Exhibits skin and respiratory irritation, underscoring how amino groups increase toxicity compared to methyl substituents .
- Reactivity: The amino group enables diazotization and coupling reactions, expanding utility in dye chemistry or metal-organic frameworks.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
- Structure : A phenethylamine backbone with bromo and methoxy substituents.
- Biological Activity : A psychoactive designer drug, demonstrating how backbone flexibility (phenethylamine vs. benzyl alcohol) and substituent positions dictate pharmacological effects .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Insights
- Substituent Effects: Methyl groups enhance lipophilicity and steric bulk compared to methoxy or amino groups, influencing solubility and reaction kinetics .
- Functional Group Reactivity: The hydroxymethyl group in this compound offers versatile oxidation pathways, whereas acetamide or thiophene derivatives prioritize stability or electronic modulation .
- Safety Considerations: Amino and bromo substituents correlate with higher toxicity and irritancy, necessitating stringent handling protocols compared to methyl-substituted analogs .
Biological Activity
(2-Bromo-4,5-dimethylphenyl)methanol, an organic compound with the molecular formula C9H11BrO, is a brominated derivative of phenylmethanol. Its structure includes two methyl groups at the 4 and 5 positions of the phenyl ring and a bromine atom at the 2 position. This compound is of significant interest in biological research due to its potential antimicrobial and anticancer properties.
The compound can be synthesized through electrophilic aromatic substitution, typically involving bromination of 4,5-dimethylphenylmethanol in the presence of catalysts such as iron(III) bromide. The reaction conditions often include solvents like dichloromethane and controlled temperatures to manage reactivity .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The mechanism involves interaction with bacterial cell membranes or inhibition of specific enzymes crucial for microbial survival.
- Case Study : In a study evaluating the antimicrobial efficacy of several brominated compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, highlighting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Research Findings : A study focusing on various derivatives of phenylmethanol found that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7). The IC50 value was reported at 25 µM, indicating a promising lead for further development in cancer therapeutics .
The biological activity of this compound is attributed to its structural features:
- Bromine Atom : Enhances lipophilicity and facilitates membrane penetration.
- Hydroxyl Group : May form hydrogen bonds with biological targets, influencing enzyme interactions and receptor binding .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2-Bromo-4,5-dimethoxyphenyl)methanol | Methoxy groups instead of methyl | Moderate anticancer effects |
| (2-Bromo-4,5-dimethylphenyl)ethanol | Ethanol group instead of hydroxyl | Lower antimicrobial activity |
| (2-Bromo-4-methylphenyl)methanol | Only one methyl group | Limited biological studies |
This table illustrates how variations in substituents can influence both biological activity and potential applications in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
